2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
Preparation Methods
The synthesis of 2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves a multi-step process. One common method starts with the Povarov cycloaddition reaction, which combines p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . This reaction is followed by N-furoylation to introduce the furan ring. The reaction conditions often involve the use of deep eutectic solvents to facilitate the process .
Chemical Reactions Analysis
2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially on the furan ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while nitration can introduce nitro groups into the molecule.
Scientific Research Applications
2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: Known for their antimicrobial potential and therapeutic applications.
Pyran derivatives: These compounds are used as intermediates in organic synthesis and have applications in drug and pesticide production.
The uniqueness of this compound lies in its specific structure, which combines a furan ring with a quinoline moiety, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-7-13-12(10-11)4-2-8-16(13)15(17)14-5-3-9-18-14/h3,5-7,9-10H,2,4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCSRULRGOMCKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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